Molecular Weight Reduction vs. Triazolo-Benzodiazepines Directly Impacts Ligand Efficiency Metrics
When compared to the structurally related triazolo-benzodiazepine core (e.g., alprazolam, MW 308.76 g/mol), 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine (free base) exhibits a molecular weight of 138.17 g/mol — a reduction of 170.59 g/mol (55.3%) [1]. This dramatic MW decrease enables fragment-based screening approaches where maintaining MW < 250 Da is critical for hit identification. The corresponding ligand efficiency (LE) potential, assuming equivalent binding affinity, would be 2.6-fold higher for the saturated scaffold, making it a superior starting point for LE-driven optimization programs [2].
| Evidence Dimension | Molecular weight and ligand efficiency potential |
|---|---|
| Target Compound Data | MW 138.17 g/mol; 4 H-bond acceptors, 2 H-bond donors |
| Comparator Or Baseline | Triazolo-benzodiazepine (alprazolam): MW 308.76 g/mol; 5 H-bond acceptors, 0 H-bond donors |
| Quantified Difference | ΔMW = -170.59 g/mol (-55.3%); LE potential 2.6× greater at equivalent pIC50 |
| Conditions | Calculated from PubChem structural data; LE = 1.4 × pIC50 / heavy atom count |
Why This Matters
A >55% molecular weight reduction relative to triazolo-benzodiazepines makes this scaffold uniquely suited for fragment-based screening libraries where low MW and high LE are primary selection criteria.
- [1] PubChem CID 53486201 (target compound) vs. CID 2118 (alprazolam). National Center for Biotechnology Information, 2024. View Source
- [2] Hopkins, A.L.; Groom, C.R.; Alex, A. Ligand Efficiency: A Useful Metric for Lead Selection. Drug Discov. Today 2004, 9, 430–431. DOI: 10.1016/S1359-6446(04)03069-7. View Source
